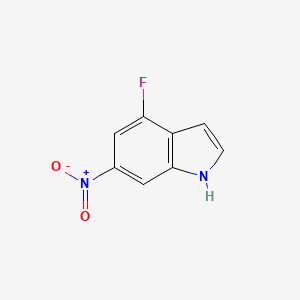

4-Fluoro-6-nitro-1H-indole

Description

Significance of Indole (B1671886) as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry

The indole nucleus is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov This distinction arises from its ability to bind to a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. cymitquimica.comijpsr.com The indole ring is a fundamental component of the essential amino acid tryptophan, and consequently, it is found in numerous natural products, including alkaloids, peptides, and neurotransmitters like serotonin (B10506) and melatonin. nih.govsorbonne-universite.fr Its structural versatility allows it to mimic the structure of proteins and effectively bind to enzymes. nih.gov This has led to the development of a large number of indole-containing drugs with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. cymitquimica.comcymitquimica.comchemsrc.com

Rationale for Halogenation and Nitration of Indole Systems in Advanced Materials and Biological Applications

The functionalization of the indole core through halogenation and nitration is a common strategy to modulate its physicochemical and biological properties. Halogenation, particularly fluorination, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. cymitquimica.comcymitquimica.com The introduction of a fluorine atom can alter the electronic properties of the indole ring and improve membrane permeability. cymitquimica.com

Nitration, the introduction of a nitro group (-NO2), is another powerful tool in modifying indole derivatives. The strong electron-withdrawing nature of the nitro group can profoundly influence the indole's reactivity and its potential for biological interactions. researchgate.netchemshuttle.com Nitro-substituted indoles have been investigated for a range of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. researchgate.net The nitro group can also serve as a synthetic handle for further chemical transformations. cymitquimica.comresearchgate.net

Positional Isomerism and Substituent Effects on Indole Core Reactivity and Bioactivity

The specific placement of substituents on the indole ring, known as positional isomerism, is crucial in determining the ultimate properties of the molecule. The electronic and steric effects of a substituent can vary significantly depending on its position, leading to distinct reactivity and bioactivity profiles among isomers.

A nitro group at the C6 position of the indole ring acts as a strong deactivating group for electrophilic substitution on the benzene (B151609) ring, while also influencing the reactivity of the pyrrole (B145914) ring through resonance and inductive effects. chemshuttle.com The presence of a nitro group at C6 has been associated with measurable mutagenic activity in some studies of nitroheterocyclic compounds. tsijournals.com In terms of pharmacological profiles, 6-nitro-1H-indole and its derivatives have been explored for their potential as intermediates in the synthesis of bioactive molecules targeting the central nervous system and inflammatory pathways. chemshuttle.com The nitro group's ability to be reduced to an amino group provides a route to further functionalization and the creation of diverse chemical libraries for drug screening. researchgate.net

The combined presence of a fluorine atom at the C4 position and a nitro group at the C6 position in 4-Fluoro-6-nitro-1H-indole creates a unique electronic environment. Both substituents are electron-withdrawing, which would significantly decrease the electron density of the benzene portion of the indole ring. This would make the benzene ring less susceptible to electrophilic attack. The reactivity of the pyrrole ring, particularly at the C3 position which is the most nucleophilic site in indole, would also be modulated by the combined electronic effects of these two substituents.

While specific research on the biological activities of this compound is not extensively documented, studies on related isomers provide some insights. For instance, derivatives of the isomeric 4-fluoro-5-nitro-1H-indole have been investigated for their potential antimicrobial, anti-inflammatory, and antiproliferative activities. fluoromart.com It is plausible that this compound could exhibit similar biological properties, although the different substitution pattern would undoubtedly lead to a unique pharmacological profile.

Data on Related Fluoro-Nitro-Indole Isomers

To provide a comparative context for this compound, the following table summarizes available data for some of its isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications |

| 6-Fluoro-4-nitro-1H-indole | 1000340-83-9 | C₈H₅FN₂O₂ | 180.14 | Yellow to orange solid; soluble in organic solvents; potential biological activity in medicinal chemistry and drug development. cymitquimica.com |

| 4-Fluoro-5-nitro-1H-indole | 1003858-69-2 | C₈H₅FN₂O₂ | 180.14 | Potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the biological activity often associated with indole derivatives. cymitquimica.com |

| 6-Fluoro-5-nitro-1H-indole | 90152650 (CID) | C₈H₅FN₂O₂ | 180.14 | |

| 5-Fluoro-6-nitro-1H-indole | 1360886-28-7 | C₈H₅FN₂O₂ | 180.14 | |

| Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate | 913287-14-6 | C₁₁H₉FN₂O₄ | 268.20 | Key intermediate in the synthesis of pharmaceuticals and agrochemicals; the nitro group suggests potential biological activity. angenechemical.comcymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDKZVMNNAZOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646333 | |

| Record name | 4-Fluoro-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-28-5 | |

| Record name | 4-Fluoro-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 6 Nitro 1h Indole and Its Analogs

Retrosynthetic Analysis and Strategic Disconnection Approaches for 4-Fluoro-6-nitro-1H-indole

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. lkouniv.ac.inelsevier.comresearchgate.netweebly.com For this compound, the primary disconnections involve the C2-C3 and C3-C3a bonds of the indole (B1671886) ring, leading to precursors amenable to established indole syntheses.

A logical retrosynthetic approach for this compound would involve disconnection of the pyrrole (B145914) ring, suggesting a substituted aniline (B41778) as a key intermediate. Functional group interconversion (FGI) of the indole nitrogen to an amino group and the C2-C3 bond to a suitable precursor for cyclization is a common strategy. This leads back to a substituted o-nitrotoluene or a related aniline derivative.

Key Disconnections and Precursors:

Disconnection of the Pyrrole Ring (C-N and C-C bonds): This strategy points towards substituted anilines or nitroaromatics as starting materials. For instance, a plausible precursor is 2-methyl-3-fluoro-5-nitroaniline or 2-methyl-5-fluoro-3-nitroaniline, which can be challenging to synthesize regioselectively.

Functional Group Interconversion (FGI): The nitro group can be introduced via electrophilic nitration of a fluoro-indole precursor, or it can be present on the starting benzene (B151609) ring. Similarly, the fluorine atom can be introduced via various fluorination methods at different stages of the synthesis.

A plausible retrosynthetic pathway is outlined below:

This analysis highlights the importance of regioselective control during the introduction of both the fluorine and nitro groups, which is a significant challenge in the synthesis of polysubstituted aromatics.

Classical and Modern Indole Annulation Strategies Relevant to Fluorine and Nitro Substitution

Several classical and modern indole synthesis methods can be adapted for the preparation of fluoro- and nitro-substituted indoles. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Batcho–Leimgruber indole synthesis is a versatile and widely used method for preparing indoles from o-nitrotoluenes. wikipedia.orgclockss.orgjournalijar.comsemanticscholar.org The reaction proceeds in two main steps: formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532), followed by reductive cyclization of the enamine to form the indole ring. wikipedia.orgclockss.org

This method is particularly well-suited for the synthesis of this compound because the required starting material, 3-fluoro-5-nitrotoluene, can be prepared from commercially available precursors. The presence of electron-withdrawing groups like fluorine and nitro can influence the reactivity of the benzylic protons and the subsequent cyclization step.

General Reaction Scheme:

Modifications to the standard protocol may be necessary to accommodate the substituted starting materials. For instance, the choice of reducing agent for the cyclization step is crucial to avoid side reactions. wikipedia.orgclockss.org Common reducing agents include Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or tin(II) chloride. wikipedia.org One-pot modifications of this synthesis have been developed to improve efficiency and reduce waste. journalijar.com

The Fischer indole synthesis is one of the oldest and most reliable methods for indole synthesis, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.comthermofisher.comorganic-chemistry.orgbyjus.com For the synthesis of this compound, the corresponding (3-fluoro-5-nitrophenyl)hydrazine would be required.

General Reaction Scheme:

The presence of a nitro group can affect the nucleophilicity of the hydrazine and the stability of the intermediates. The strongly acidic conditions typically employed can also lead to undesired side reactions. Therefore, milder Lewis acid catalysts or modified reaction conditions may be necessary. wikipedia.orgalfa-chemistry.com A Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative route to the necessary intermediates. wikipedia.org

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgresearchgate.netresearchgate.net

General Reaction Scheme:

This method is applicable to the synthesis of this compound starting from 3-fluoro-5-nitrotoluene. The initial condensation requires a strong base, and the subsequent reductive cyclization is typically carried out with zinc in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia. wikipedia.orgresearchgate.net The presence of the fluoro and nitro substituents can influence the acidity of the benzylic protons and the efficiency of the cyclization step.

The Oxidative Nucleophilic Substitution of Hydrogen (SNH) is a modern approach that allows for the direct C-H functionalization of electron-deficient arenes, such as nitroarenes. researchgate.netosi.lvuninsubria.itd-nb.info In the context of indole synthesis, a carbanion can attack a nitroarene, and subsequent oxidation leads to the formation of a C-C bond. researchgate.net This can be a key step in constructing the indole scaffold.

For instance, the reaction of a nitroaniline with an enolate anion can lead to an ortho-aminobenzyl ketone, which can then cyclize to form the indole. researchgate.net This approach can be highly regioselective.

Illustrative Reaction:

This methodology offers a powerful and direct route to substituted indoles, potentially avoiding the need for pre-functionalized starting materials. The choice of nucleophile and oxidant is critical for the success of the reaction.

Regioselective Introduction of Fluorine and Nitro Groups into Indole Precursors

The synthesis of this compound requires precise control over the placement of the fluorine and nitro substituents on the benzene ring of the indole precursor.

Regioselective Fluorination: The introduction of a fluorine atom can be achieved at various stages of the synthesis. Electrophilic fluorinating reagents, such as Selectfluor, can be used to directly fluorinate an indole ring, although this often occurs at the C3 position. acs.org Therefore, it is more common to introduce the fluorine atom onto the aniline or nitrotoluene precursor. This can be accomplished through diazotization of an amino group followed by a Schiemann reaction or by using modern nucleophilic or electrophilic fluorination methods on a suitably functionalized benzene ring.

Regioselective Nitration: The nitration of an indole ring is sensitive to reaction conditions. bhu.ac.in Under strongly acidic conditions, nitration typically occurs on the benzene ring, but can lead to a mixture of isomers. bhu.ac.inumn.edu Nitration of a substituted aniline or toluene (B28343) precursor often provides better regiocontrol. The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming nitro group. For example, in a 3-fluoroaniline, nitration is directed to the positions ortho and para to the amino group and meta to the fluorine atom.

Interactive Data Table: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Starting Material | Key Transformation(s) | Advantages | Challenges |

|---|---|---|---|---|

| Batcho–Leimgruber Synthesis | Substituted o-nitrotoluene | Enamine formation, Reductive cyclization | High yields, mild conditions, readily available starting materials. wikipedia.org | Influence of substituents on reactivity. |

| Fischer Indole Synthesis | Substituted phenylhydrazine | Hydrazone formation, researchgate.netresearchgate.net-sigmatropic rearrangement | Versatile, widely applicable. wikipedia.org | Harsh acidic conditions, potential for side reactions with nitro groups. wikipedia.org |

| Reissert Indole Synthesis | Substituted o-nitrotoluene | Condensation with diethyl oxalate, Reductive cyclization, Decarboxylation | Access to indole-2-carboxylic acids. wikipedia.org | Multi-step process, use of strong base. |

| Oxidative Nucleophilic Substitution of Hydrogen (SNH) | Nitroarene and a nucleophile | Nucleophilic addition, Oxidation, Cyclization | Direct C-H functionalization, high regioselectivity. researchgate.netresearchgate.net | Requires specific reaction conditions and oxidants. |

Strategies for Installing Fluorine at the C4 Position

Direct C-H functionalization to install a fluorine atom at the C4 position of an indole ring is a difficult transformation. A common and effective strategy to achieve site selectivity for functionalization on the indole benzene core involves the use of directing groups (DGs). nih.govresearchgate.net For instance, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.govacs.orgacs.orgresearchgate.net Another approach involves a transition-metal-free, boron-mediated process using simple BBr₃, where a pivaloyl group at the C3 position can selectively deliver a boron species to the C4 position, which can then be further functionalized. acs.orgacs.org

However, a more prevalent and often more practical approach for synthesizing 4-fluoroindoles involves starting with a pre-fluorinated benzene derivative and then constructing the indole's pyrrole ring. This circumvents the challenges of direct C4-fluorination on a pre-formed indole nucleus. A key example of this strategy is the Leimgruber-Batcho indole synthesis. This method often begins with a substituted nitrotoluene. For the synthesis of a 4-fluoroindole, a common precursor would be a 3-fluoro-substituted aniline or nitrotoluene derivative. For example, a synthetic route could start with 2-fluoro-4-methyl-5-nitroaniline (B2414679), which already contains the fluorine atom in the desired relative position.

Table 1: Comparison of C4-Fluorination Strategies

| Strategy | Description | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct C-H Functionalization | Introduction of fluorine directly onto the C4 position of a pre-existing indole ring, often guided by a directing group. | Directing groups (e.g., C3-pivaloyl), Boron tribromide (BBr₃) for borylation intermediate. | Atom economical; avoids multi-step precursor synthesis. | Challenging site-selectivity; may require precious metal catalysts; harsh conditions. nih.govacs.orgacs.org |

Directed Nitration Methods for C6 Functionalization

The nitration of the indole ring is sensitive to reaction conditions. The electron-rich pyrrole ring is prone to polymerization under strongly acidic conditions, which are typical for electrophilic aromatic nitration. bhu.ac.in Direct nitration often occurs at the C3 position with non-acidic nitrating agents like benzoyl nitrate. bhu.ac.in To achieve substitution on the benzene portion, particularly at the C6 position, specific strategies are necessary.

One effective method is to use a directing group attached to the indole nitrogen. For example, the N-P(O)tBu₂ group has been successfully used with a copper catalyst to direct arylation to the C6 position. nih.govacs.org While this specific system is for arylation, it demonstrates the principle of using N-linked directing groups to achieve C6 functionalization.

Another powerful strategy involves performing the nitration on an indole ring that is deactivated towards electrophilic attack on the pyrrole ring. When an electron-withdrawing group, such as an acetyl or carbonitrile group, is present at the C3 position, the pyrrole ring is deactivated. Subsequent nitration with concentrated nitric acid then directs the nitro group preferentially to the C6 position of the benzene ring. umn.edu

A metal-free catalytic approach has also been developed for the remote C6-functionalization of 2,3-disubstituted indoles using a Brønsted acid catalyst, showcasing that C-H functionalization at this remote position is possible without transition metals. frontiersin.orgnih.gov

Sequential Functionalization Approaches for 4-Fluoro-6-nitro Substitution Patterns

Synthesizing a di-substituted indole like this compound requires a strategy that precisely controls the position of both the fluorine and nitro groups. Performing sequential C-H functionalization on the indole core (e.g., fluorination followed by nitration) is synthetically challenging due to issues with regioselectivity and substrate reactivity after the first substitution.

The most reliable and scalable method for producing this specific substitution pattern involves constructing the indole ring from a benzene precursor that already contains the required fluoro and nitro substituents in the correct 1,3,5-relationship. The Leimgruber-Batcho indole synthesis is particularly well-suited for this approach.

The general sequence would be as follows:

Starting Material Synthesis: The synthesis begins with a properly substituted benzene derivative, such as 3-fluoro-5-nitrotoluene. This precursor contains the fluoro and nitro groups in the positions that will ultimately become C4 and C6 of the indole ring.

Enamine Formation: The nitrotoluene is reacted with a reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine from the methyl group.

Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization. This is typically achieved using a reducing agent like iron powder in acetic acid or through catalytic hydrogenation. google.com The nitro group is reduced to an amine, which then spontaneously cyclizes with the enamine portion to form the indole's pyrrole ring, yielding the final this compound.

This "ring-formation" strategy effectively translates the well-defined substitution pattern of a simple benzene starting material into the more complex indole product, bypassing the difficulties of direct and sequential C-H functionalization.

Development of Scalable Synthetic Routes for Industrial and Large-Scale Research Applications

For a compound to be useful in industrial or large-scale research settings, its synthesis must be scalable, safe, cost-effective, and environmentally acceptable. Many advanced C-H activation methods that rely on precious metal catalysts and ligands are often not suitable for large-scale production due to the high cost and the need to remove toxic metal traces from the final product. nih.govacs.orgacs.org

The modified Leimgruber-Batcho indole synthesis stands out as an industrially feasible process. A scalable approach for synthesizing related 5-fluoro-6-substituted indoles has been successfully executed on a 25-100 kg scale. Key features that make this process scalable include:

Avoidance of Chromatography: The process is designed to avoid tedious and costly purification steps like column chromatography, with products often isolated by simple filtration. acs.org

Readily Available Starting Materials: The synthesis often begins with relatively simple and commercially available substituted nitrotoluenes.

Robust Reaction Conditions: The use of inexpensive reagents like iron powder and acetic acid for the reductive cyclization makes the process economically viable.

| Cost-Effective Reagents | Use of inexpensive catalysts and reagents is crucial for industrial application. | Iron/acetic acid is a classic, inexpensive reduction system. |

This type of process, which emphasizes operational simplicity and efficiency, is critical for the large-scale production of functionalized indoles like this compound.

Stereoselective Synthesis and Chiral Resolution of Related Indole Derivatives

While this compound itself is an achiral molecule, the broader class of indole derivatives includes many chiral compounds of significant interest in pharmaceuticals. The development of methods to control stereochemistry is therefore a critical area of indole chemistry.

Stereoselective Synthesis: This involves creating a specific stereoisomer directly during the chemical reaction.

Catalytic Asymmetric Synthesis: Chiral catalysts are used to favor the formation of one enantiomer over the other. For example, a chiral phosphoric acid has been used as a catalyst in an enantioselective version of the Fischer indole synthesis to produce cyclopentane[b]indoles with high enantiomeric selectivity. sciencedaily.com This same class of catalyst can also be used in the asymmetric dearomatization of indoles to generate chiral indolenines and fused indolines. rsc.orgnih.gov

Biocatalysis: Enzymes can be used to perform highly stereoselective transformations. For instance, ketoreductase enzymes have been employed for the asymmetric reduction of a ketone group in an indole side chain to produce chiral indole derivatives with high stereoselectivity. acs.org

Dynamic Kinetic Resolution: This process involves the reversible interconversion of enantiomeric intermediates during a reaction. A chiral catalyst then reacts much faster with one of the enantiomers, effectively converting the racemic mixture into a single, highly enriched stereoisomer of the product. sciencedaily.com

Chiral Resolution: This is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual, pure enantiomers.

Diastereomer Formation: A common method involves reacting the racemic indole derivative with a single enantiomer of a "resolving agent," such as an optically pure acid or base (e.g., tartaric acid, quinine). google.com This reaction forms a pair of diastereomers. Since diastereomers have different physical properties (like solubility), they can be separated by methods such as crystallization. Afterward, the resolving agent is chemically removed to yield the pure, separated enantiomers of the original indole compound. google.com

These advanced techniques provide access to the specific stereoisomers of indole derivatives that are often required for biological activity.

Chemical Transformations and Derivatization of 4 Fluoro 6 Nitro 1h Indole

Reactivity of the Nitro Group: Reduction to Amino and Subsequent Transformations

The nitro group at the C6-position is a key functional handle, primarily serving as a precursor to the corresponding amino group. This transformation unlocks a wide array of subsequent derivatization possibilities.

The reduction of the nitro group to an amine is a fundamental and widely used transformation in the synthesis of indole (B1671886) derivatives. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. sioc-journal.cn Heterogeneous catalysts, particularly palladium on carbon (Pd/C) with hydrogen gas, are frequently employed for the clean conversion of nitroindoles to their corresponding aminoindoles. evitachem.com

Beyond standard catalytic hydrogenation, chemo-selective methods are crucial when other reducible functional groups are present in the molecule. The reduction of nitroarenes can be selectively accomplished using systems like activated iron powder in acetic acid (Fe/AcOH) or sodium borohydride (B1222165) in the presence of iron(II) chloride (NaBH₄-FeCl₂). tsijournals.comresearchgate.netresearchgate.net These methods are valued for their ability to tolerate a variety of functional groups that might be sensitive to standard hydrogenation conditions. researchgate.netgoogle.com For instance, the Fe/HCl system is known to leave groups like alkynes, ketones, and aromatic halides intact. researchgate.net The choice of reducing agent can be critical for achieving the desired outcome without affecting other parts of the molecule. rsc.org

| Method | Reagents/Catalyst | Substrate Type | Product | Typical Yield | Reference |

| Catalytic Hydrogenation | Pd/C, H₂ | 6-Fluoro-5-nitroindole | 6-Fluoro-1H-indol-5-amine | 80-95% | |

| Chemical Reduction | Sodium Dithionite | 6-Fluoro-5-nitroindole | 6-Fluoro-1H-indol-5-amine | High | |

| Reductive Cyclization | Fe/AcOH | 2-nitrobenzylcarbonyl compounds | Substituted Indoles | ~70% | tsijournals.com |

| Chemical Reduction | NaBH₄-FeCl₂ | Ester Substituted Nitroarenes | Corresponding Anilines | High | researchgate.net |

| Catalytic Reduction | Ru or Rh complexes | Indole derivatives | Hydrogenated indoles | High | smolecule.com |

This table presents data for related nitroindole compounds to illustrate common reduction methodologies.

Once the nitro group is reduced to form 4-fluoro-6-amino-1H-indole, the resulting primary amine is readily available for a variety of functionalizations. Standard acylation reactions with acyl chlorides or anhydrides in the presence of a base can be used to form the corresponding amides. For example, the reaction of 2-fluoro-4-methyl-5-nitroaniline (B2414679) with acetic anhydride (B1165640) yields the corresponding acetamide, a transformation that is analogous to what would be expected for 4-fluoro-6-amino-1H-indole. tsijournals.com

Similarly, the amino group can react with isocyanates to form urea (B33335) derivatives or with carbamoyl (B1232498) chlorides to generate substituted ureas. These reactions provide a modular approach to introduce a wide range of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry contexts.

Functionalization of the Indole Nitrogen (N1-Position)

The nitrogen atom of the indole pyrrole (B145914) ring (N1-position) is a common site for functionalization. The NH proton is acidic and can be readily deprotonated with a suitable base, followed by reaction with an electrophile. Common transformations include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or THF.

N-Arylation: Copper or palladium-catalyzed coupling reactions can introduce aryl groups at the N1-position.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylindoles.

N-Sulfonylation: Introduction of a sulfonyl group (e.g., tosyl, mesyl) serves to protect the indole nitrogen and can influence the regioselectivity of subsequent reactions.

Recent studies have explored regioselective alkylations of 2,3-disubstituted indoles, demonstrating that reaction conditions can be tuned to favor either N1 or C6 functionalization. nih.gov For example, using In(OTf)₃ as a catalyst, alkylation with p-quinone methides can be directed to the N1-position in THF, while the same reaction in toluene (B28343) favors C6-alkylation. nih.gov This provides a sophisticated method for controlling the site of derivatization.

Alkylation and Arylation Reactions

Alkylation and arylation reactions of indoles can occur at either the nitrogen atom (N1) or a carbon atom of the heterocyclic ring, most commonly at the C3 position. The specific outcome depends on the reaction conditions, including the base, solvent, and electrophile used.

Alkylation:

The N-alkylation of indoles is a common transformation, typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. For nitro-containing indoles, the reaction conditions must be carefully controlled to avoid side reactions. While specific studies on the alkylation of 4-fluoro-6-nitro-1H-indole are not extensively documented, general methods for indole alkylation can be applied. For instance, the use of a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a standard procedure for generating the indolide anion, which then acts as a nucleophile.

Visible light-mediated alkylation reactions have also been developed for indoles, which can proceed under milder conditions. chemicalbook.com For example, the use of a photocatalyst can generate alkyl radicals from suitable precursors, which then add to the indole nucleus. chemicalbook.com

Arylation:

N-arylation of indoles is a valuable transformation for the synthesis of various biologically active compounds. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for achieving this. The Ullmann condensation, a copper-catalyzed reaction, and the Buchwald-Hartwig amination, a palladium-catalyzed reaction, are frequently employed. For instance, the N-arylation of indoles with aryl halides can be achieved using a copper(I) iodide (CuI) catalyst in the presence of a ligand, such as a diamine, and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent like dioxane.

The following table summarizes representative conditions for the N-alkylation and N-arylation of indoles, which could be adapted for this compound.

| Transformation | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, NaH, DMF | N-Alkyl-indole | General Knowledge |

| N-Arylation | Aryl iodide, CuI, Ligand, K₃PO₄, Dioxane | N-Aryl-indole | fluoromart.com |

Formation of N-Substituted Indole Derivatives

The synthesis of N-substituted indole derivatives is a crucial aspect of medicinal chemistry, as the substituent on the nitrogen atom can significantly modulate the biological activity of the indole scaffold.

The N-H bond of this compound can be substituted with a variety of functional groups through alkylation, acylation, and sulfonylation reactions. As discussed previously, N-alkylation is typically achieved through deprotonation followed by reaction with an alkylating agent.

N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base. N-sulfonylation, to introduce groups like a tosyl or mesyl group, is often performed to protect the indole nitrogen or to introduce a group that can act as a leaving group in subsequent reactions.

The synthesis of N-substituted indole carbohydrazide (B1668358) derivatives has been reported as a route to compounds with potential biological activities. tsijournals.com This typically involves the reaction of an indole-2-carboxylate (B1230498) with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide, which can then be further derivatized. bhu.ac.in

A variety of N-substituted indole derivatives have been synthesized and studied for their potential as inhibitors of enzymes such as monoamine oxidase B (MAO-B). researchgate.net For example, N-(1-aroyl-1H-indol-5-yl)carboxamide derivatives have been prepared and evaluated for their inhibitory activity. researchgate.net

The table below provides examples of N-substituted indole derivatives and the general synthetic approaches.

| N-Substituent | General Synthetic Method | Potential Application | Reference |

| Alkyl | Deprotonation followed by alkyl halide addition | Modulation of biological activity | General Knowledge |

| Aryl | Copper- or Palladium-catalyzed cross-coupling | Medicinal chemistry scaffolds | fluoromart.com |

| Acyl | Reaction with acyl chlorides or anhydrides | Protection of N-H, synthesis of bioactive molecules | General Knowledge |

| Carboxamide | Multi-step synthesis from indole carboxylates | Enzyme inhibitors | tsijournals.comresearchgate.net |

Electrophilic and Nucleophilic Substitutions on the Indole Ring System (C2, C3, C5, C7)

The indole ring system is susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions on this compound is influenced by the activating effect of the pyrrole nitrogen and the deactivating effects of the nitro and fluoro groups on the benzene (B151609) ring.

Electrophilic Substitution:

The indole nucleus is an electron-rich heterocycle, making it prone to electrophilic attack. google.com The preferred site for electrophilic substitution is the C3 position of the pyrrole ring, as the resulting cationic intermediate (the Wheland intermediate) is stabilized by delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene ring. google.com If the C3 position is blocked, electrophilic substitution typically occurs at the C2 position.

For this compound, the strong electron-withdrawing effect of the nitro group at the C6 position deactivates the benzene ring towards electrophilic attack. Therefore, electrophilic substitution is expected to occur predominantly on the pyrrole ring. Common electrophilic substitution reactions for indoles include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Nucleophilic Substitution:

Aromatic nucleophilic substitution (SNAr) is less common for the indole ring itself but can occur on the benzene ring when it is substituted with strong electron-withdrawing groups, such as a nitro group. In this compound, both the nitro group and the fluorine atom can potentially be displaced by strong nucleophiles. The nitro group is a powerful activating group for SNAr reactions. ineosopen.org

The relative reactivity of halogens in SNAr reactions is generally F > Cl > Br > I. Therefore, the fluorine atom at the C4 position could also be a site for nucleophilic attack, although the activating effect of the nitro group is more pronounced for substituents in the ortho and para positions.

The following table summarizes the expected regioselectivity for substitution reactions on this compound.

| Reaction Type | Position(s) | Rationale | Reference |

| Electrophilic Substitution | C3 >> C2 | Electron-rich pyrrole ring, stable cationic intermediate | google.com |

| Nucleophilic Aromatic Substitution | C6 (NO₂) or C4 (F) | Activation by the electron-withdrawing nitro group | ineosopen.org |

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such systems often involves the functional groups present on the indole ring, such as the N-H group, or groups introduced through substitution reactions.

One common strategy for constructing fused heterocycles is through cyclization reactions involving substituents on the indole core. For example, a substituent at the C2 or C3 position can be elaborated and then cyclized onto the N1 position or a carbon atom of the benzene ring.

The synthesis of fused heterocyclic derivatives from substituted indoles has been reported in the context of developing agents for various therapeutic areas. uni-rostock.de For instance, the synthesis of pyrimido[4,5-b]indoles has been achieved from appropriately substituted pyrimidines and indoles.

The table below lists some examples of fused heterocyclic systems that can be conceptually derived from the indole scaffold.

| Fused Heterocycle | General Synthetic Strategy | Potential Relevance | Reference |

| Pyrimido[4,5-b]indoles | Cyclization of substituted pyrimidines with indoles | Biologically active scaffolds | |

| Carbolines (Pyrido[b]indoles) | Multi-step synthesis involving cyclization onto the indole ring | CNS active agents | |

| Indolo[2,3-b]quinoxalines | Palladium-catalyzed cyclization of substituted indoles and quinoxalines | Fluorescent materials, bioactive compounds |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the 4-Fluoro-6-nitro-1H-indole molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, different NMR experiments can map out the carbon-hydrogen framework and identify the influence of the fluorine and nitro substituents.

¹H NMR and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide direct information about the chemical environment of the hydrogen and carbon atoms in the molecule. bhu.ac.in The electron-withdrawing nature of the fluorine and nitro groups significantly influences the chemical shifts (δ), causing downfield shifts for nearby nuclei. mdpi.com

In the ¹H NMR spectrum, the protons on the indole (B1671886) ring exhibit characteristic chemical shifts and coupling constants (J). The NH proton typically appears as a broad singlet. The protons on the benzene (B151609) portion of the indole ring (H-5 and H-7) and the pyrrole (B145914) ring (H-2 and H-3) will show distinct signals. For instance, in related 6-nitroindole (B147325) compounds, the H-5 and H-7 protons are shifted significantly downfield due to the nitro group's influence. researchgate.net The fluorine atom at position 4 will introduce additional splitting (coupling) to the signals of nearby protons, particularly H-3 and H-5.

The ¹³C NMR spectrum provides information for each carbon atom. bhu.ac.in The carbons directly bonded to the electronegative fluorine (C-4) and nitro group (C-6) are expected to be significantly deshielded and appear at lower fields. The chemical shifts for indole carbons generally fall within a range of 100-140 ppm. bhu.ac.inmdpi.com

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| NH | ~8.5 (broad) | s | - |

| H-2 | ~7.4 | t | J ≈ 2.5-3.0 |

| H-3 | ~6.7 | t | J ≈ 2.0-2.5 |

| H-5 | ~8.2 | dd | J(H-F) ≈ 10.0, J(H-H) ≈ 2.0 |

| H-7 | ~8.0 | d | J(H-F) ≈ 1.5 |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~125 |

| C-3 | ~104 |

| C-3a | ~128 |

| C-4 | ~155 (d, ¹J(C-F) ≈ 250 Hz) |

| C-5 | ~110 (d, ²J(C-F) ≈ 25 Hz) |

| C-6 | ~145 |

| C-7 | ~115 |

| C-7a | ~138 |

Note: The data in the tables above are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR as a Probe for Environmental and Structural Studies

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds. icpms.cz Since ¹⁹F has a natural abundance of 100% and a large chemical shift range (~300 ppm), it provides a clear window into the electronic environment around the fluorine atom without background interference. diva-portal.orgnih.gov The chemical shift of the fluorine atom in this compound is highly sensitive to the molecular geometry and the electronic effects of the nitro group and the indole ring system. This makes ¹⁹F NMR an excellent probe for studying intermolecular interactions and subtle structural changes. diva-portal.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the compound's constitution, a suite of two-dimensional (2D) NMR experiments is employed. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would show correlations between H-2 and H-3, and between the protons on the benzene ring, helping to trace the connectivity within the spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It is fundamental for assigning the carbon signals based on the already assigned proton signals. semanticscholar.orgipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two or three bonds). ipb.pt For this compound, HMBC would be crucial for confirming the substitution pattern by showing correlations, for example, between the NH proton and carbons C-2, C-3, and C-7a, and between H-5 and carbons C-4, C-6, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for confirming stereochemistry and spatial relationships within the molecule. researchgate.netipb.pt

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. unipd.it

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. acs.org For this compound (C₈H₅FN₂O₂), the exact monoisotopic mass is 180.0335 g/mol . An HRMS measurement confirming this value provides strong evidence for the compound's molecular formula. Predicted adducts in HRMS analysis can further validate the molecular ion. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 181.0408 |

| [M+Na]⁺ | 203.0227 |

| [M-H]⁻ | 179.0262 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing detailed structural insights. nih.govlongdom.org The fragmentation of this compound under MS/MS conditions would likely proceed through characteristic pathways for nitroaromatic and indole compounds. acdlabs.comnih.gov

Common fragmentation patterns would include:

Loss of the nitro group: A primary fragmentation would be the loss of NO₂ (46 Da) or NO (30 Da). acdlabs.com

Pyrrole Ring Cleavage: Fragmentation of the indole core itself is also common, leading to characteristic ions that help confirm the bicyclic ring structure. nih.gov

Loss of HCN: A typical fragmentation for indole rings involves the elimination of a molecule of hydrogen cyanide (27 Da).

Analyzing these fragmentation pathways allows for a virtual reconstruction of the molecule, confirming the identity and position of the substituents.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its structural components: the indole ring, the nitro group, and the carbon-fluorine bond.

The presence of the indole N-H group is typically confirmed by a stretching vibration in the region of 3200-3500 cm⁻¹. researchgate.netnrct.go.th The nitro group (NO₂) is identified by two characteristic stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. tandfonline.com The C-F bond, due to the fluorine substituent on the aromatic ring, gives rise to a strong absorption band in the 1000-1250 cm⁻¹ region. d-nb.info

Analysis of related compounds supports these assignments. For instance, in various 5-nitroindole (B16589) derivatives, the asymmetric N-O stretching bands are consistently observed in the 1507–1529 cm⁻¹ range. tandfonline.com Similarly, studies on fluorinated benzimidazoles show a characteristic C-F stretching band around 1074 cm⁻¹. d-nb.info Therefore, the IR spectrum of this compound is expected to clearly display these key absorptions, confirming the presence of its defining functional groups.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Indole N-H | Stretch | 3200 - 3500 | researchgate.netnrct.go.th |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | tandfonline.com |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | tandfonline.com |

| Aromatic C-F | Stretch | 1000 - 1250 | d-nb.info |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related functionalized indoles and nitroaromatic compounds allows for a robust prediction of its solid-state characteristics. nih.govscispace.commdpi.com

The crystal structure of a derivative, 1-(2-deoxy-β-D-erythro-pentofuranosyl)-3-iodo-5-nitro-1H-indole, reveals that the extended crystal lattice is stabilized by a network of hydrogen bonds and other intermolecular contacts. nih.gov In this structure, the oxygen atoms of the nitro group act as crucial hydrogen bond acceptors. nih.gov It is anticipated that this compound would crystallize in a common space group, such as a monoclinic system (e.g., P2₁/c), which is frequently observed for functionalized indole derivatives. mdpi.com The indole ring system itself is expected to be largely planar. However, the nitro group may be slightly twisted out of the plane of the benzene ring due to packing forces within the crystal lattice, a common observation in nitroaromatic compounds. mdpi.comnih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions that dictate the supramolecular architecture. The primary interaction would likely be hydrogen bonding between the indole N-H group (as a donor) and the oxygen atoms of the nitro group of an adjacent molecule (as acceptors), forming N-H···O bonds. scispace.com Such interactions are known to create stable dimers or chains in similar nitro-containing heterocyclic structures. scispace.com

In addition to strong hydrogen bonds, weaker interactions also play a significant role. These include C-H···O and C-H···F hydrogen bonds, where hydrogen atoms from the aromatic ring interact with the oxygen atoms of the nitro group or the fluorine atom of a neighboring molecule. Furthermore, π-hole interactions, where the electropositive nitrogen atom of the nitro group interacts with lone-pair electrons from nearby atoms, could contribute to the packing stability. d-nb.infonih.gov π-π stacking interactions between the aromatic indole rings of adjacent molecules are also a possibility, though their presence and geometry would be influenced by the steric and electronic effects of the fluoro and nitro substituents. scispace.com The interplay of these varied interactions results in an efficiently packed and stable three-dimensional crystal lattice.

Hirshfeld Surface Analysis and 3D Energy Frameworks

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties like normalized contact distance (d_norm) onto the surface, it provides a detailed picture of all close contacts. For this compound, this analysis would highlight the key interactions governing its crystal packing.

3D Energy Frameworks

Building upon the crystallographic data, 3D energy frameworks provide a visual and quantitative representation of the energetic architecture of the crystal. crystalexplorer.net This method, implemented in software like CrystalExplorer, calculates the pairwise interaction energies between molecules in the crystal lattice and displays them as cylinders connecting molecular centroids. crystalexplorer.netnih.gov The radius of the cylinders is proportional to the strength of the interaction energy. rsc.org

The total interaction energy (E_tot) can be deconstructed into its electrostatic (E_ele), dispersion (E_dis), polarization (E_pol), and exchange-repulsion (E_rep) components. nih.govrasayanjournal.co.in Frameworks can be generated for each component, typically showing electrostatic interactions in red and dispersion forces in green, while the total energy framework is often colored blue. nih.gov For this compound, the energy framework analysis would likely reveal that the strong N-H···O hydrogen bonds create a robust electrostatic framework. The dispersion framework would highlight the contribution of weaker, non-specific van der Waals forces. By visualizing these energy topologies, researchers can understand the anisotropy of the crystal packing and rationalize its mechanical and physical properties. crystalexplorer.netrsc.org An essential finding from such an analysis would be the relative dominance of electrostatic versus dispersion energies in stabilizing the crystal structure. rasayanjournal.co.inresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. For 4-Fluoro-6-nitro-1H-indole, DFT methods like the B3LYP functional combined with a 6-31G basis set can be used to optimize the molecular geometry and predict a variety of molecular descriptors. fluoromart.comresearchgate.net

DFT calculations are instrumental in characterizing the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map is another crucial output, which visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This information helps predict how the molecule will interact with other polar molecules or biological targets. For instance, in related nitroindole compounds, the nitro group typically creates a significant electron-deficient area, influencing intermolecular interactions. fluoromart.com

| Calculated Parameter | Typical Value / Description | Significance |

|---|---|---|

| HOMO Energy | Value in electron volts (eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Value in electron volts (eV) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference (eV) | Correlates with chemical reactivity and stability. journalmedicals.com |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Color-coded 3D map | Identifies sites for intermolecular interactions and reactivity. researchgate.net |

The 1H-indole core of the molecule can exist in different tautomeric forms, although the 1H-tautomer is generally the most stable. DFT calculations can precisely quantify the relative energies of these tautomers, confirming the predominance of the most stable form under physiological conditions. Additionally, conformational analysis via DFT helps identify the most stable three-dimensional arrangement of the atoms by calculating the energies of various rotational isomers (conformers), providing a foundational understanding of the molecule's preferred shape.

Molecular Dynamics Simulations and Conformational Sampling

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms in a virtual environment (often including solvent molecules to mimic physiological conditions), MD simulations allow for comprehensive conformational sampling. This technique is crucial for understanding the flexibility of the molecule and how it might adapt its shape upon binding to a biological target. For a molecule like this compound, MD simulations can reveal the stability of its conformation in an aqueous environment and identify the range of shapes it can adopt, which is vital for docking studies and predicting binding affinity.

In Silico Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate experimentally obtained spectra. DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies of this compound. semanticscholar.orgnih.gov These theoretical spectra are often calculated for the optimized molecular geometry. Comparing the in silico data with experimental results serves as a strong confirmation of the synthesized compound's structure. semanticscholar.org Discrepancies between predicted and measured values can also point to specific structural or environmental effects not accounted for in the calculation.

| Spectroscopic Technique | Parameter | Predicted Value (in silico) | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift δ (ppm) for H at C2 | e.g., 7.5 ppm | e.g., 7.4 ppm |

| Chemical Shift δ (ppm) for N-H | e.g., 11.0 ppm | e.g., 10.9 ppm | |

| ¹³C NMR | Chemical Shift δ (ppm) for C4-F | e.g., 158.0 ppm | e.g., 157.7 ppm |

| Chemical Shift δ (ppm) for C6-NO₂ | e.g., 149.5 ppm | e.g., 150.2 ppm | |

| IR Spectroscopy | Frequency (cm⁻¹) for N-O stretch | e.g., 1520 cm⁻¹ | e.g., 1525 cm⁻¹ |

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of rational drug design, aiming to correlate a molecule's chemical structure with its biological activity. scienceforecastoa.comkcl.ac.uk

For this compound, SAR studies would involve synthesizing a series of analogues where the fluoro and nitro groups are moved to different positions or replaced by other substituents. The biological activity of these analogues would then be tested to understand the importance of the fluorine and nitro groups at the C4 and C6 positions, respectively. nih.govnih.gov For example, studies on related indole carboxamides have shown that a fluoro group at certain positions can enhance potency at biological targets like the CB1 receptor. nih.gov

QSAR takes this a step further by creating a mathematical model that quantitatively links physicochemical properties (descriptors) of the molecules to their biological activity. scienceforecastoa.comnih.govexcli.de These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. journalmedicals.com

| Descriptor Category | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity journalmedicals.com |

| Steric | Molecular weight, molecular volume | Size and shape of the molecule |

| Hydrophobicity | LogP (partition coefficient) | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices (e.g., Chi indices) | Molecular branching and structure |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.netjournalmedicals.com In medicinal chemistry, this involves docking a potential drug molecule like this compound into the binding site of a target protein or enzyme. The results provide valuable insights into the compound's potential mechanism of action.

Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target. journalmedicals.com For instance, the indole N-H group can act as a hydrogen bond donor, while the aromatic rings can engage in π-π stacking. The fluoro and nitro groups significantly influence the electronic properties and can form specific interactions that enhance binding affinity. mdpi.com The output of a docking simulation is typically a binding energy score, which helps rank different compounds based on their predicted potency. researchgate.net

| Parameter | Example | Significance |

|---|---|---|

| Biological Target | e.g., Protein Kinase, Urease nih.gov | The specific enzyme or receptor being investigated. |

| Binding Energy / Score | e.g., -10.3 kcal/mol researchgate.net | Predicts the binding affinity; a lower score often indicates stronger binding. |

| Key Interacting Residues | e.g., TYR 123, LYS 45, VAL 89 | Amino acids in the target's active site that form bonds with the ligand. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions | The specific non-covalent forces stabilizing the ligand-protein complex. |

Investigation of Photophysical Properties and Excited State Dynamics

The photophysical properties and excited-state dynamics of this compound are a subject of significant theoretical interest, stemming from the dual substitution on the core indole chromophore. The indole ring itself possesses two low-lying singlet excited states, labeled La and Lb, which are nearly degenerate and are responsible for its characteristic ultraviolet absorption and fluorescence. nih.gov The relative ordering and energy gap between these states are highly sensitive to substituent effects and the polarity of the solvent environment. nih.gov

Computational studies on related molecules, such as 4-fluoroindole, have provided insight into the influence of the fluorine substituent. The introduction of a fluorine atom at the 4-position has been shown to modulate the mixing of the La and Lb states. acs.org Specifically, for 4-fluoroindole, the lowest excited singlet state (S1) is predominantly of Lb character, though with a minor but notable influence from the La state. acs.org This perturbation by the fluorine atom can influence the transition dipole moment and the permanent electric dipole moment of the excited state. acs.org

The addition of a nitro group, a powerful electron-withdrawing and photochemically active moiety, is expected to dominate the excited-state behavior of this compound. Nitroaromatic compounds are well-known for providing efficient deactivation pathways for excited states, which often leads to the quenching of fluorescence. rsc.org A primary mechanism involves very rapid intersystem crossing (ISC) from the singlet excited state manifold to the triplet manifold (S1 → Tn). rsc.org This process is facilitated by the presence of oxygen-centered non-bonding orbitals and strong spin-orbit coupling, making it one of the most efficient ISC mechanisms observed in organic molecules. rsc.org

Theoretical investigations into the excited-state dynamics of this compound would therefore focus on several key aspects:

State Ordering: Determining the energetic ordering of the S1 (Lb/La mixed), T1, and other relevant triplet states. It is hypothesized that the nitro group significantly lowers the energy of the triplet states, creating a favorable pathway for ISC.

Intersystem Crossing Rates: Calculating the rate of S1 → Tn ISC. This is a critical parameter that dictates the fluorescence quantum yield. A high ISC rate would imply that the molecule deactivates non-radiatively through the triplet state, resulting in weak or non-existent fluorescence.

Potential Energy Surfaces: Mapping the potential energy surfaces of the excited states to identify conical intersections and transition states that govern the deactivation pathways. This would include exploring the torsional motion of the nitro group relative to the indole ring, which can play a crucial role in mediating conversions between electronic states. rsc.org

Charge Transfer Character: Evaluating the degree of intramolecular charge transfer (ICT) in the excited state. The combination of the π-excessive indole ring and the electron-withdrawing nitro group suggests that the excited state may have significant ICT character, which can be further modulated by the fluoro substituent.

Given these considerations, the photophysical profile of this compound is predicted to be characterized by weak fluorescence and a high triplet quantum yield. The excited-state lifetime is expected to be very short, likely in the picosecond or sub-picosecond domain, due to the rapid and efficient ISC channel provided by the nitro group. rsc.org

The following table presents hypothetical, yet chemically reasonable, photophysical data for this compound in a common organic solvent, as would be predicted from theoretical calculations. This data is for illustrative purposes to represent the expected outcomes of a computational investigation.

Table 1: Predicted Photophysical Properties of this compound

| Property | Predicted Value | Method of Determination |

|---|---|---|

| Absorption Maximum (λabs) | ~350-380 nm | Time-Dependent DFT (TD-DFT) |

| Emission Maximum (λem) | ~450-500 nm | TD-DFT (Adiabatic) |

| Fluorescence Quantum Yield (Φf) | < 0.01 | Calculated from radiative and non-radiative decay rates |

| Fluorescence Lifetime (τf) | < 100 ps | Calculated from excited state decay kinetics |

| Intersystem Crossing Rate (kISC) | > 1011 s-1 | Spin-orbit coupling calculations |

| S1 State Character | Mixed Lb/La with significant Charge Transfer | Natural Transition Orbital (NTO) Analysis |

| T1 State Energy | Lower than S1 | DFT/TD-DFT Calculations |

Biological and Pharmacological Research of 4 Fluoro 6 Nitro 1h Indole Derivatives

Antimicrobial Activities

Derivatives of the indole (B1671886) nucleus have been extensively investigated for their potential to combat microbial infections. The presence of electron-withdrawing groups like fluorine and nitro moieties on the indole ring is often associated with enhanced antimicrobial efficacy.

Substituted indole derivatives have demonstrated significant antibacterial activity against a spectrum of pathogens, including resilient strains like Methicillin-resistant Staphylococcus aureus (MRSA). Research has shown that indole compounds can be effective against both Gram-positive bacteria such as S. aureus, MRSA, and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netmdpi.com For instance, certain indole diketopiperazine alkaloids have shown potent activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against these bacteria. researchgate.net Similarly, novel indole-piperazine derivatives exhibited moderate to good efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial potential is often influenced by the specific substitutions on the indole core. For example, some fluorine-containing pyrazole (B372694) derivatives have shown promising activity against E. faecalis and E. coli. researchgate.net

Interactive Table: Antibacterial Activity of Selected Indole Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole Diketopiperazine Alkaloids (3b, 3c) | Staphylococcus aureus | 0.39–1.56 | researchgate.net |

| Indole Diketopiperazine Alkaloids (3b, 3c) | Bacillus subtilis | 0.39–1.56 | researchgate.net |

| Indole Diketopiperazine Alkaloids (3b, 3c) | Pseudomonas aeruginosa | 0.39–1.56 | researchgate.net |

| Indole Diketopiperazine Alkaloids (3b, 3c) | Escherichia coli | 0.39–1.56 | researchgate.net |

| N-substituted Indole Derivative (22) | Bacillus subtilis | 0.14 µM | semanticscholar.org |

| N-substituted Indole Derivative (22) | Escherichia coli | 0.19 µM | semanticscholar.org |

| 1,2,4-Triazole (B32235) derivative of Ofloxacin | Staphylococcus aureus | 0.25–1 | encyclopedia.pub |

| 1,2,4-Triazole derivative of Ofloxacin | Escherichia coli | 0.25–1 | encyclopedia.pub |

The development of new antifungal agents is crucial, particularly against resistant fungal pathogens like Candida krusei. Indole derivatives have emerged as a promising class of compounds in this area. researchgate.net Studies on 1H-indole-4,7-diones have demonstrated good antifungal activity against C. krusei and Aspergillus niger. researchgate.net Furthermore, indole-linked triazole derivatives have exhibited excellent antifungal activities against both Candida albicans and C. krusei, often with low MIC values. researchgate.net The introduction of a nitro group into certain heterocyclic structures has been noted to enhance antifungal action against various Candida species. msu.edu.ua For example, a nitrofuran derivative showed an MIC90 of 3.9 µg/mL against Candida strains. nih.gov

Interactive Table: Antifungal Activity of Selected Indole and Related Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) | Candida albicans | 0.03125 | dergipark.org.tr |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) | Candida krusei | <0.5 | dergipark.org.tr |

| 1H-Indole-4,7-dione derivatives | Candida krusei | 0.8 to 100 | researchgate.net |

| 1H-Indole-4,7-dione derivatives | Aspergillus niger | 0.8 to 100 | researchgate.net |

| Nitrofuran Derivatives (1, 5) | Candida spp. | 3.9 | nih.gov |

| 5-Fluorouridine | Candida albicans | 0.4 | mdpi.com |

The mechanisms through which indole derivatives exert their antimicrobial effects are multifaceted. One identified mechanism is the inhibition of crucial bacterial enzymes. For some indole derivatives, the antibacterial action has been linked to the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. semanticscholar.org Another proposed mechanism involves the disruption of the bacterial cell membrane and the inhibition of biofilm formation, which is a critical factor in chronic infections and antibiotic resistance.

Anticancer and Antiproliferative Activities

Derivatives of indole are a cornerstone in the development of novel anticancer therapeutics, with many compounds demonstrating potent activity against a range of human cancer cell lines. The substitution pattern on the indole ring, including the presence of fluoro and nitro groups, plays a critical role in defining their cytotoxic potency and mechanism of action.

A multitude of indole derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. For instance, isatin-inspired α,β-unsaturated ketones have shown activity against NCI-H460 (non-small cell lung cancer) with an IC50 value of 3.2 μM. nih.gov Isatin-hydrazone derivatives have also been identified as potent inhibitors against several tumor cell lines. mdpi.com The HL-60 promyelocytic leukemia cell line is a frequently used model to assess the anticancer potential of new compounds. nih.gov Research on pyrimidine-derived indole ribonucleosides has shown cytotoxic effects against HL-60, HeLaS3 (cervical cancer), and T-lymphoblastic leukemia cells. researchgate.net Additionally, certain isatin (B1672199) derivatives have demonstrated noteworthy antiproliferative activity against MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma) cell lines. nih.gov

Interactive Table: Antiproliferative Activity of Selected Indole Derivatives

| Compound Type | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| Isatin-inspired α,β-unsaturated ketone (8) | NCI-H460 (Lung) | 3.2 µM | nih.gov |

| Isatin-inspired α,β-unsaturated ketone (8) | SGC-7901 (Gastric) | 5.7 µM | nih.gov |

| Isatin-tethered 1,2,3-triazole hybrid (6) | HCT-116 (Colon) | 3.67 µM | nih.gov |

| Pyrazolyl-s-triazine with indole motif (16) | A549 (Lung) | 2.66 µM | mdpi.com |

| 2-phenylindole (B188600) derivative (4) | Various (6 lines) | 6 to 35 nM | mdpi.com |

| Indole-based 1,2,4-triazole derivative (21) | HeLa (Cervical) | Nanomolar range | nih.gov |

| Indolesulfonamide derivative (15) | HeLa (Cervical) | Submicromolar | csic.es |

A common mechanism by which indole-based anticancer agents exert their effects is through the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. mdpi.com Many potent indole derivatives, particularly those that function as tubulin polymerization inhibitors, cause cells to arrest in the G2/M phase of the cell cycle. mdpi.comnih.gov This mitotic arrest prevents the cancer cells from dividing and ultimately triggers the apoptotic cascade. csic.esnih.gov For example, certain 2-phenylindole and indolesulfonamide derivatives have been shown to cause a stable arrest in the G2/M phase, leading to apoptosis. csic.esnih.gov Further mechanistic studies have revealed that these compounds can induce apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. mdpi.com The ability of some isatin derivatives to cause cell cycle arrest at the G2/M stage and induce the intrinsic mitochondrial apoptotic pathway has been confirmed in HCT-116 cells. nih.gov

Activity Against Multi-Drug Resistant Cancer Phenotypes

The emergence of multi-drug resistance (MDR) is a primary obstacle in cancer chemotherapy. Research into indole derivatives has yielded compounds with significant activity against resistant cancer phenotypes. An indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), has shown potent cytotoxicity against metastatic colorectal cancer (mCRC). nih.gov Notably, this compound and its related derivatives demonstrated high sensitivity toward oxaliplatin-resistant HCT-116/L cells. nih.govacs.org FC116, in particular, exhibited a more potent GI50 value against the resistant mCRC cell line than standard therapies. nih.govacs.org

Furthermore, strategies to overcome MDR have included the development of prodrugs. A glutathione (B108866) (GSH)-responsive prodrug derived from an indole-chalcone and camptothecin (B557342) (CPT) proved effective against paclitaxel-resistant (PTX-resistant) HCT-116 cells, with an IC50 of 0.25 μM. mdpi.com In a different class of compounds, 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been evaluated for their ability to overcome MDR mediated by P-glycoprotein expression. dergipark.org.tr

Anti-inflammatory Potential and Modulation of Inflammatory Pathways

Indole derivatives are recognized for their anti-inflammatory properties, often modulating key signaling pathways. nih.gov Research has shown that these compounds can affect the NF-κB and cyclooxygenase-2 (COX-2) pathways, which are central to the inflammatory response. nih.gov A newer area of investigation involves the inhibition of the stimulator of IFN genes (STING) pathway. researchgate.net Dysregulation of STING signaling is implicated in various inflammatory diseases, and indole-based inhibitors have been developed that reduce the production of inflammatory cytokines in both human and mouse cells. researchgate.net

Specifically, derivatives of 5-nitroindole (B16589) have been modified to create dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory processes. nih.gov Additionally, certain 5-fluoro-indole derivatives have demonstrated notable anti-inflammatory activity, which in some cases correlates with their antioxidant capacity. jrespharm.com The substitution at the 5-position of the indole ring with groups like fluoro and methoxy (B1213986) appears to contribute to the increased anti-inflammatory potency. jrespharm.com

Antiviral Activities (e.g., Anti-HIV, Anti-HCV)

The indole scaffold is a privileged structure in the development of antiviral agents. nih.gov Derivatives have shown potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.gov

In the context of anti-HIV research, indolylarylsulfones (IASs) have been a major focus. nih.gov Modifications at the 4 and 5-positions of the indole ring have been explored, with 5-chloro-4-fluoro and 4,5-difluoro derivatives proving to be potent inhibitors of wild-type HIV-1 reverse transcriptase (RT) and NNRTI-resistant strains like Y181C and K103N. nih.gov In some cases, these compounds showed antiviral potency superior to the approved drugs nevirapine (B1678648) (NVP) and efavirenz (B1671121) (EFV). nih.gov

For anti-HCV activity, fluoro-substituted indole derivatives have also shown promise. A C-6 fluoro derivative demonstrated improved activity (IC50 = 2 nM, EC50 = 90 nM) over a C-7 fluoro analog. nih.gov Further modifications to this C-6 fluoro scaffold led to derivatives with even greater cellular potency against HCV genotype 1b. nih.gov

Antitubercular Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Tuberculosis remains a major global health threat, and new drugs are needed to combat resistant strains. Indole derivatives have been identified as a promising class of antitubercular agents. researchgate.net Studies on spirooxindole-thiazole hybrids indicated that a fluoro and nitro substituent on an attached phenyl ring was beneficial for antitubercular activity against Mycobacterium tuberculosis. tandfonline.com

More directly related fluoro-indole compounds have also been investigated. A series of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones were tested for their activity against the H37Rv strain of M. tuberculosis (MTB). dergipark.org.tr Several compounds in this series were found to be effective, with IC50 values of 31.25 µg/mL, which is close to the activity of the standard drug rifampicin (B610482) (IC50 = 25.00 µg/mL). dergipark.org.tr